molecular formula C16H15N3O3 B11111395 2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol

2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol

Cat. No.: B11111395
M. Wt: 297.31 g/mol
InChI Key: PRBJRUVKDHHKGA-GZTJUZNOSA-N
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Description

3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone is a complex organic compound with a unique structure that combines an allyl group, a hydroxybenzaldehyde moiety, and a nitrophenyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone typically involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]-6-prop-2-enylphenol

InChI

InChI=1S/C16H15N3O3/c1-2-6-12-7-5-8-13(16(12)20)11-17-18-14-9-3-4-10-15(14)19(21)22/h2-5,7-11,18,20H,1,6H2/b17-11+

InChI Key

PRBJRUVKDHHKGA-GZTJUZNOSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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